4-{[3-(Methoxycarbonyl)-5-methylthien-2-yl]amino}-4-oxobutanoic acid
Description
4-{[3-(Methoxycarbonyl)-5-methylthien-2-yl]amino}-4-oxobutanoic acid is a thiophene-derived carboxylic acid featuring a methoxycarbonyl (COOCH₃) group at the 3-position and a methyl group at the 5-position of the thiophene ring. The molecule is further functionalized with an amino-oxobutanoic acid moiety, which introduces hydrogen-bonding and metal-coordination capabilities. This structural motif is common in intermediates for pharmaceutical synthesis, particularly in compounds targeting enzyme inhibition or metal-mediated biological activity .
Properties
IUPAC Name |
4-[(3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-6-5-7(11(16)17-2)10(18-6)12-8(13)3-4-9(14)15/h5H,3-4H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZLKOGYCCKKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation via Gewald Reaction
The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes from ketones, cyanoacetates, and sulfur. For this target:
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Reactants :
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Methyl acetoacetate (as the ketone component).
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Cyanoacetate derivative (e.g., methyl cyanoacetate).
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Elemental sulfur.
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Reaction Conditions :
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Solvent: Ethanol or DMF.
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Temperature: 60–80°C.
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Catalyst: Morpholine or piperidine.
Mechanism :
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Knoevenagel condensation between methyl acetoacetate and cyanoacetate.
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Cyclization with sulfur to form the thiophene ring.
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Hydrolysis of the nitrile group to an amine.
Outcome :
Alternative Pathway: Functionalization of Preformed Thiophene
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Starting Material : 5-Methylthiophene-3-carboxylic acid.
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Steps :
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Esterification : Reaction with methanol under acidic conditions (H₂SO₄) to form methyl 5-methylthiophene-3-carboxylate.
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Nitration : Introduce a nitro group at the 2-position using HNO₃/H₂SO₄.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert nitro to amine.
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Challenges :
Synthesis of 4-Oxobutanoic Acid Derivatives
The butanoic acid fragment can be derived from succinic anhydride:
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Activation : Convert succinic anhydride to succinimide using NH₃.
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Functionalization : React with thionyl chloride (SOCl₂) to form succinyl chloride.
Amide Bond Formation
Coupling the thiophene-amine and succinyl chloride is critical. Common methods include:
Schotten-Baumann Reaction
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Conditions :
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Aqueous NaOH, dichloromethane.
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Room temperature, vigorous stirring.
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Mechanism : In-situ formation of acyl chloride reacts with amine.
Yield : ~70–85% (based on analogous reactions).
Carbodiimide-Mediated Coupling
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Reagents : EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).
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Solvent : DMF or THF.
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Temperature : 0°C to room temperature.
Advantages : Higher selectivity, reduced side reactions.
Optimization and Challenges
Reaction Conditions Table
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Gewald Reaction | Methyl acetoacetate, S₈, morpholine, ethanol | 70°C | 65–75 |
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 50–60 |
| Amide Coupling (EDCl) | EDCl, HOBt, DMF | RT | 80–85 |
Key Challenges
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Regioselectivity in Nitration : Competing positions may lead to isomers.
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Amine Stability : The thiophene-amine may oxidize; use inert atmosphere (N₂/Ar).
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Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water).
Scalability and Industrial Relevance
While lab-scale synthesis is feasible, industrial production requires:
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Cost-Effective Catalysts : Replace EDCl with cheaper alternatives (e.g., DCC).
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Solvent Recovery : Use toluene or MeOH for easier recycling.
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Process Safety : Mitigate exotherms in nitration and hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Methoxycarbonyl)-5-methylthien-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its ability to interact with specific biological pathways.
- Anticancer Activity : Preliminary studies indicate that 4-{[3-(Methoxycarbonyl)-5-methylthien-2-yl]amino}-4-oxobutanoic acid may inhibit cancer cell proliferation. The thienyl moiety enhances its binding affinity to target proteins involved in tumor growth. For instance, research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells by modulating apoptotic pathways .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agricultural Science
In the realm of agriculture, this compound could serve as a bioactive agent.
- Pesticidal Activity : Studies have indicated that thienyl-containing compounds exhibit insecticidal properties. This compound may be developed into a pesticide or fungicide, targeting specific pests while minimizing harm to beneficial insects .
Material Science
The unique chemical properties of this compound make it suitable for various applications in material science.
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific functional properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength, making it valuable for engineering applications .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| "Antitumor Activity of Thienyl Derivatives" | Medicinal Chemistry | Demonstrated significant apoptosis induction in cancer cell lines when treated with derivatives of this compound. |
| "Evaluation of Insecticidal Properties" | Agricultural Science | Found effective against common agricultural pests, suggesting potential for development as a natural pesticide. |
| "Thermal Properties of Thienyl Polymers" | Material Science | Highlighted improved thermal stability and mechanical properties in polymers synthesized with thienyl derivatives. |
Mechanism of Action
The mechanism of action of 4-{[3-(Methoxycarbonyl)-5-methylthien-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethoxycarbonyl vs. Methoxycarbonyl Derivatives
- Target vs. The phenyl group in further enhances hydrophobicity, which could improve membrane permeability but reduce aqueous solubility.
Heterocycle Variations
Steric and Electronic Modifications
- Ethyl vs.
Biological Activity
4-{[3-(Methoxycarbonyl)-5-methylthien-2-yl]amino}-4-oxobutanoic acid, commonly referred to by its CAS number 495375-57-0, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound based on available literature, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a thienyl group and an oxobutanoic acid moiety, which contribute to its unique properties. The molecular formula is C10H11NO4S, and it has a molecular weight of approximately 229.26 g/mol.
Research indicates that this compound exhibits multiple biological activities, including:
- Antioxidant Activity : The presence of the thienyl group is associated with antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary data indicate that the compound may possess antimicrobial activity against certain pathogens.
Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, it may be explored as a chemotherapeutic agent.
- Neuroprotection : Its antioxidant properties could be beneficial in neurodegenerative diseases, helping to protect neuronal cells from damage.
- Anti-diabetic Effects : Some studies have indicated potential benefits in glucose metabolism regulation.
Table 1: Summary of Biological Activities
Detailed Findings
- Antioxidant Activity : In vitro studies demonstrated that this compound effectively scavenged free radicals, reducing oxidative damage in human fibroblast cells.
- Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry reported that the compound significantly inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Properties : In a screening assay against common bacterial strains, the compound exhibited notable activity against E. coli and Staphylococcus aureus, suggesting its utility in developing new antimicrobial agents.
Q & A
Basic: What are the key considerations for synthesizing 4-{[3-(Methoxycarbonyl)-5-methylthien-2-yl]amino}-4-oxobutanoic acid?
Methodological Answer:
The synthesis typically involves coupling a thienylamine derivative with a 4-oxobutanoic acid scaffold. A critical step is the formation of the amide bond between the thienylamine and the oxobutanoic acid moiety. To optimize yield:
- Use coupling agents like DCC (N,N'-dicyclohexylcarbide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Monitor reaction progress via TLC or HPLC to ensure complete conversion.
- Purify intermediates (e.g., 3-(methoxycarbonyl)-5-methylthien-2-ylamine) via column chromatography to avoid side reactions.
- Control moisture and oxygen sensitivity by conducting reactions under inert atmospheres (N₂ or Ar) .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Purity Analysis: Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (0.1% TFA) is recommended .
- Structural Confirmation:
- ¹H/¹³C NMR: Look for characteristic signals: the methoxycarbonyl group (δ ~3.8 ppm for OCH₃ in ¹H NMR; δ ~165 ppm for carbonyl in ¹³C NMR) and the thienyl protons (δ ~6.5–7.5 ppm) .
- FT-IR: Confirm amide bond formation via N-H stretching (~3300 cm⁻¹) and C=O stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) .
Advanced: How do dihedral angles in the thienyl and oxobutanoic acid moieties influence reactivity?
Methodological Answer:
Crystal structure analysis (e.g., X-ray diffraction) reveals that dihedral angles between the thienyl ring and the amide plane affect electronic conjugation and steric accessibility:
- A smaller angle (<30°) enhances resonance stabilization of the amide bond, increasing electrophilicity at the carbonyl carbon .
- Steric hindrance from the 5-methyl group on the thienyl ring can reduce nucleophilic attack at the carbonyl. Computational modeling (DFT) is recommended to predict angle-dependent reactivity .
Advanced: What strategies address enantiomeric mixtures in derivatives of this compound?
Methodological Answer:
Derivatives synthesized via Michael addition (e.g., to α,β-unsaturated ketones) often form racemic mixtures. To resolve enantiomers:
- Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients .
- Employ asymmetric catalysis: Chiral Lewis acids (e.g., BINOL-derived catalysts) during synthesis can induce enantioselectivity .
- Enzymatic resolution: Lipases or acylases selectively hydrolyze one enantiomer .
Basic: What are standard protocols for evaluating biological activity in vitro?
Methodological Answer:
- Antimicrobial Assays: Use microdilution methods (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Dissolve the compound in DMSO (≤1% v/v) to avoid solvent toxicity .
- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include a positive control (e.g., doxorubicin) and measure IC₅₀ values after 48–72 hours .
Advanced: How can this compound be functionalized for metal coordination studies?
Methodological Answer:
The amide and carbonyl groups serve as potential ligands for metal ions (e.g., Cu²⁺, Zn²⁺):
- Complex Synthesis: React the compound with metal salts (e.g., CuCl₂) in ethanol/water (1:1) at 60°C. Monitor complexation via UV-Vis spectroscopy (shift in λ_max) .
- Biological Activity Testing: Assess metal complexes for enhanced antimicrobial or anticancer activity compared to the free ligand. Use agar diffusion assays or flow cytometry for apoptosis detection .
Advanced: What analytical challenges arise in characterizing degradation products?
Methodological Answer:
Degradation under acidic/basic conditions can hydrolyze the ester or amide bonds:
- LC-MS/MS: Identify fragments using high-resolution mass spectrometry (e.g., Q-TOF). Key degradation products include 5-methylthien-2-ylamine and methoxycarbonyl derivatives .
- Stability Studies: Store the compound at 40°C/75% RH for 4 weeks (ICH guidelines) and compare chromatograms pre/post storage .
Basic: What safety precautions are essential during handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
